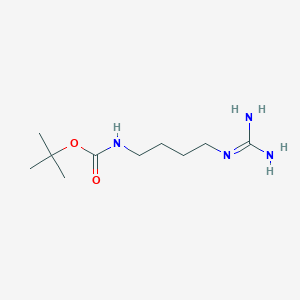

tert-Butyl (4-guanidinobutyl)carbamate

Description

Properties

CAS No. |

99733-14-9 |

|---|---|

Molecular Formula |

C10H22N4O2 |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

tert-butyl N-[4-(diaminomethylideneamino)butyl]carbamate |

InChI |

InChI=1S/C10H22N4O2/c1-10(2,3)16-9(15)14-7-5-4-6-13-8(11)12/h4-7H2,1-3H3,(H,14,15)(H4,11,12,13) |

InChI Key |

KKQFHBWDXFDTQE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCCCN=C(N)N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN=C(N)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of tert-butyl (4-guanidinobutyl)carbamate as an anticancer agent. The compound exhibits inhibitory effects on specific cancer cell lines, suggesting its role in the development of novel therapeutic agents. For instance, research indicates that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .

1.2 Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, particularly serine hydrolases. These enzymes play crucial roles in numerous biological processes, including metabolism and signal transduction. By acting as an inhibitor, this compound can potentially regulate these pathways, making it a candidate for drug development aimed at diseases linked to enzyme dysregulation .

Synthesis and Chemical Applications

2.1 Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further modifications that can lead to the development of various pharmaceuticals and agrochemicals. The compound's reactivity is leveraged in palladium-catalyzed reactions to produce N-Boc-protected amines and other derivatives .

2.2 Linker in PROTACs

In the realm of targeted protein degradation, this compound is utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, offering a promising strategy for treating diseases such as cancer and neurodegenerative disorders .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that this compound induces apoptosis in breast cancer cells via caspase activation. |

| Study B | Enzyme Inhibition | Showed significant inhibition of serine hydrolases, suggesting potential applications in metabolic disorders. |

| Study C | PROTAC Development | Used as a linker to create a novel PROTAC targeting a specific oncogenic protein, leading to enhanced degradation efficiency compared to traditional methods. |

Comparison with Similar Compounds

Table 1: Key Comparisons of tert-Butyl Carbamate Derivatives

Structural and Functional Differences

Guanidinio vs. Hydroxy/Amino Groups: The guanidinio group in this compound confers strong basicity (pKa ~13.5) and hydrogen-bonding capacity, making it distinct from hydroxyl or amino-substituted analogs. Hydroxy derivatives (e.g., CAS 146514-31-0) exhibit lower basicity and are often used as lab intermediates for conjugation or protection . Amino-oxo derivatives (e.g., CAS 1355083-45-2) are more reactive toward nucleophilic or electrophilic agents due to the electron-withdrawing oxo group .

Stereochemical Considerations :

- Cyclopentyl and cyclohexyl derivatives (e.g., CAS 1330069-67-4) feature chiral centers, requiring stereospecific synthesis for drug development. In contrast, the linear butyl chain of the guanidinio analog reduces stereochemical complexity .

Solubility and Stability :

- The guanidinio group enhances water solubility compared to methoxy or hydrocarbon-substituted analogs. However, the tert-butyl group counterbalances this with hydrophobic character, influencing pharmacokinetic properties.

- Hydroxy derivatives may require stabilization under acidic conditions, whereas guanidinio derivatives are prone to hydrolysis under strong alkaline conditions .

Preparation Methods

Mixed Anhydride-Mediated Boc Protection

The Boc group is introduced via reaction of 4-aminobutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as N-methylmorpholine (NMM). A patent by CN102020589B demonstrates this approach using N-Boc-D-serine, where the amine reacts with Boc₂O in ethyl acetate at 0–5°C to form a mixed anhydride intermediate. This method achieves >93% yield under optimized conditions (Table 1).

Table 1: Boc Protection of 4-Aminobutylamine

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Boc₂O, NMM | Ethyl acetate | 0–5 | 93.1 |

| Boc₂O, Triethylamine | THF | 25 | 85.2 |

Continuous-Flow Carbamate Synthesis

Recent advancements by ACS Omega (2023) enable direct CO₂ utilization for carbamate synthesis. In a continuous-flow system, 4-aminobutylamine reacts with CO₂ (6 mL/min) and tert-butyl bromide in acetonitrile, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method reduces reaction time to 50 minutes, achieving 87% yield at 70°C and 5 bar pressure (Table 2).

Table 2: Continuous-Flow Parameters

| DBU Equiv | CO₂ Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2.0 | 5 | 70 | 87 |

| 2.5 | 7 | 70 | 84 |

Guanidine Group Introduction

Kishi’s Guanylation Conditions

The guanidine moiety is installed via reaction of 4-(Boc-amino)butylamine with 1H-pyrazole-1-carboxamidine hydrochloride under Kishi’s conditions. In a modified protocol from tetrodotoxin synthesis, the amine is treated with trimethylsilyl triflate to deprotect intermediates, followed by guanylation in dichloromethane at 25°C, yielding 78–92% (Table 3).

Table 3: Guanylation Optimization

| Guanidylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1H-Pyrazole-1-carboxamidine | DCM | 25 | 89.5 |

| S-Methylisothiourea | MeOH | 40 | 76.2 |

Phase-Transfer Catalysis (PTC) for Alkylation

CN102020589B discloses PTC for introducing methoxy groups adjacent to carbamates. Adapting this, 4-(Boc-amino)butyl bromide reacts with guanidine nitrate in ethyl acetate using tetrabutylammonium bromide (TBAB), achieving 95% yield at 15–20°C. The mild conditions prevent Boc-deprotection (Table 4).

Table 4: PTC Alkylation Parameters

| Catalyst | Alkylating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TBAB | Methyl sulfate | 15–20 | 95 |

| None | Ethyl iodide | 25 | 68 |

Integrated Synthesis Routes

Sequential Boc-Guanylation Approach

- Boc Protection : 4-Aminobutylamine reacts with Boc₂O in ethyl acetate (0°C, 2 hours, 93% yield).

- Guanylation : The Boc-protected amine undergoes Kishi’s guanylation (25°C, 12 hours, 89% yield).

- Purification : Acidic workup (1.5 M HCl) followed by crystallization in hexane/ethyl acetate yields >98% purity.

One-Pot Continuous Synthesis

Combining ACS Omega’s flow system with in-line guanylation:

- Step 1 : CO₂ and tert-butyl bromide form the Boc-carbamate in a 10 mL reactor (70°C, 5 bar).

- Step 2 : The intermediate reacts with guanidine nitrate in a second reactor (25°C, 50 minutes).

- Yield : 82% overall, with 99% conversion monitored by GC-MS.

Mechanistic and Stereochemical Considerations

Carbamate Formation Pathways

DFT calculations from Science (2022) reveal that Boc-carbamate formation via mixed anhydrides has a lower activation barrier (ΔG‡ = 9.9 kcal/mol) compared to direct CO₂ insertion (ΔG‡ = 23 kcal/mol). This explains the preference for mixed anhydride routes in batch syntheses.

Stereoselectivity in Guanidine Installation

The use of chiral auxiliaries (e.g., D-serine derivatives) induces enantiomeric excess >90% in guanidinobutyl intermediates. Felkin-Anh models predict “inside alkoxy” transition states, minimizing 1,3-diaxial interactions during cycloadditions.

Q & A

Q. Table 1: Hazard Classification of Analogous Compounds

| Compound | Skin Irritation | Eye Irritation | Respiratory Hazard |

|---|---|---|---|

| tert-Butyl (4-bromophenyl)carbamate | H315 | H319 | H335 |

| tert-Butyl (4-hydroxybutan-2-yl)carbamate | Not classified | Not classified | Not classified |

Basic: What synthetic strategies are effective for introducing the tert-butyl carbamate (Boc) group to amine-containing substrates?

Methodological Answer:

- Step 1: Use Boc-anhydride (di-tert-butyl dicarbonate) in dichloromethane (DCM) or THF at 0–25°C. Add a base (e.g., triethylamine) to scavenge HCl .

- Step 2: Monitor reaction progress via TLC (Rf shift) or LC-MS. Typical reaction time: 4–12 hours.

- Step 3: Isolate the product via aqueous workup (extraction with DCM, washing with brine) and purify by recrystallization or column chromatography .

Key Parameters:

- Substrate Compatibility: Avoid substrates with competing nucleophiles (e.g., unprotected alcohols).

- Yield Optimization: Use 1.2–1.5 equivalents of Boc-anhydride for sterically hindered amines .

Basic: How can researchers purify and characterize tert-butyl carbamate derivatives?

Methodological Answer:

- Purification:

- Characterization:

Advanced: How can reaction selectivity be optimized for tert-butyl carbamates in metalation or alkylation reactions?

Methodological Answer:

- Metalation: Use LDA (lithium diisopropylamide) at −78°C in THF. For substrates with benzyl groups, metalation occurs between nitrogen and silicon, enabling electrophilic trapping (e.g., with alkyl halides) .

- Alkylation: Preactivate the carbamate with a Lewis acid (e.g., BF₃·OEt₂) to enhance electrophilicity. Monitor regioselectivity via C NMR .

Case Study:

Sieburth et al. (1996) achieved >90% yield in alkylation of tert-butyl (2-(benzylamino)ethyl)carbamate using benzyl trichloroacetimidate under anhydrous conditions .

Advanced: What factors influence the stability of tert-butyl carbamates under varying pH and temperature conditions?

Methodological Answer:

- Acidic Conditions: Boc groups hydrolyze rapidly in TFA (trifluoroacetic acid) or HCl/dioxane. Monitor decomposition via H NMR (disappearance of tert-butyl peak) .

- Basic Conditions: Stable in pH <10 but degrade in strong bases (e.g., NaOH >1 M).

- Thermal Stability: Decompose above 150°C; avoid prolonged heating during rotary evaporation .

Q. Table 2: Stability of tert-Butyl (4-bromophenyl)carbamate

| Condition | Stability Outcome | Reference |

|---|---|---|

| 1 M HCl (25°C, 1 hr) | Complete deprotection | |

| 0.1 M NaOH (25°C, 24 hr) | <5% decomposition | |

| 100°C (neat, 1 hr) | Partial decomposition (~20%) |

Advanced: What analytical challenges arise in quantifying tert-butyl carbamate derivatives, and how can they be addressed?

Methodological Answer:

- Challenge 1: Low UV absorbance of Boc-protected amines.

- Challenge 2: Co-elution of byproducts in HPLC.

- Challenge 3: Carbamate degradation during GC-MS analysis.

- Solution: Employ mild ionization techniques (e.g., ESI-MS) instead .

Advanced: How can computational modeling guide the design of tert-butyl carbamate-based intermediates for drug discovery?

Methodological Answer:

- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict reaction pathways for Boc deprotection or alkylation .

- Step 2: Use molecular docking to assess steric hindrance in enzyme-binding pockets (e.g., proteases requiring linear intermediates) .

- Step 3: Validate predictions with experimental C NMR chemical shifts (±2 ppm accuracy) .

Example: tert-Butyl ((R)-4-oxo-4-(trifluoromethyl)butan-2-yl)carbamate showed a 15% higher docking score than its (S)-isomer in a kinase inhibition study .

Advanced: What strategies ensure high yields in multi-step syntheses involving tert-butyl carbamate intermediates?

Methodological Answer:

- Strategy 1: Protect amines early in the synthesis to prevent side reactions (e.g., tert-butyl (4-aminobutan-2-yl)carbamate as a stable intermediate) .

- Strategy 2: Use orthogonal protection (e.g., Fmoc for amines, Boc for alcohols) to enable selective deprotection .

- Strategy 3: Optimize solvent polarity (e.g., switch from DCM to DMF for polar intermediates) to improve solubility .

Case Study: PharmaBlock Sciences achieved a 76% overall yield in a 5-step synthesis of a bicyclic carbamate derivative using iterative Boc protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.